Niazo

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Shehzad K. Niazi, M.D.

Dr. Niazi's research at the Mayo Clinic focuses on patient-reported outcomes (PROs). PROs are self-reported measures of a patient's health and well-being, and Dr. Niazi uses them to inform and monitor patient care. He also uses prevalence and cost data to develop the business case for mental health and psychosocial care for patients with complex healthcare needs.

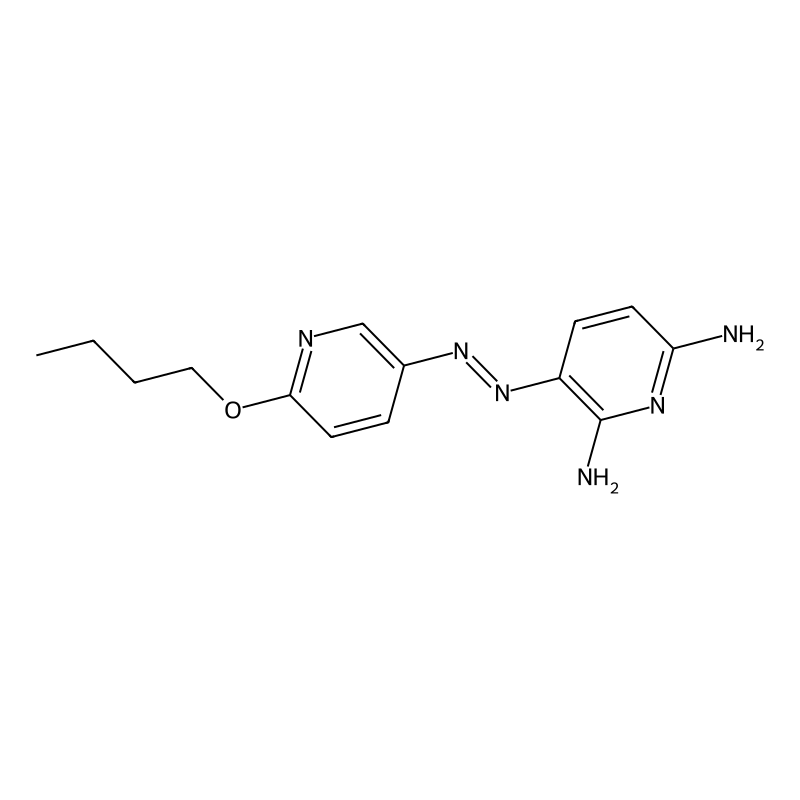

Niazo, with the chemical formula C₁₄H₁₈N₆O, is an organic compound classified as an azo compound. Azo compounds are characterized by the presence of a diazenyl functional group (R−N=N−R′), where R and R′ can be aryl or alkyl groups. Niazo specifically features a structure that includes two aromatic rings connected by a nitrogen-nitrogen double bond, making it a part of the broader category of aryl azo compounds. These compounds are known for their vibrant colors and stability, which makes them suitable for various applications, particularly in dyes and pigments .

- Azo Coupling: Niazo can undergo electrophilic substitution reactions with diazonium salts to form new azo compounds.

- Reduction Reactions: The azo group can be reduced to form amines, which may have different biological activities.

- Hydrolysis: Under acidic or basic conditions, Niazo may hydrolyze, affecting its stability and reactivity .

Research indicates that Niazo exhibits significant biological activity. It has been studied for its potential effects on various biological systems:

- Antimicrobial Properties: Some studies suggest that Niazo may possess antimicrobial activity, making it a candidate for use in pharmaceuticals or agricultural applications.

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases .

- Pharmacological Potential: Preliminary investigations indicate that Niazo may interact with various biological targets, suggesting its utility in drug discovery .

The synthesis of Niazo can be achieved through several methods:

- Azo Coupling Reactions: This involves the reaction of an aryl diazonium salt with an appropriate coupling partner under controlled conditions to yield Niazo.

- Condensation Reactions: The compound can also be synthesized via condensation reactions involving nitroaromatic compounds and amines followed by reduction processes.

- Hydrazine Derivatives: Another method includes the use of hydrazine derivatives in the presence of oxidizing agents to form the azo linkage .

Niazo finds applications across various fields:

- Dyes and Pigments: Its vibrant color properties make it suitable for use in textile dyes and pigments.

- Pharmaceuticals: Due to its biological activity, Niazo is being explored for potential pharmaceutical applications.

- Agricultural Chemicals: Its antimicrobial properties may allow for use as a biopesticide or fungicide .

Studies investigating the interactions of Niazo with biological systems have revealed:

- Binding Affinity: Research has focused on how Niazo binds to specific receptors or enzymes, which could inform its pharmacological applications.

- Synergistic Effects: Investigations into combinations of Niazo with other compounds have shown potential synergistic effects that enhance its biological activity .

Niazo shares structural and functional similarities with other azo compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Azobenzene | C₁₂H₁₀N₂ | Simple structure; widely studied as a model azo compound. |

| Sudan Red | C₁₄H₁₀N₂O | Used primarily as a dye; known for its carcinogenic properties. |

| Congo Red | C₁₈H₁₄N₂Na₂O₈S₂ | An important dye in histology; known for its ability to bind amyloid proteins. |

| Disperse Orange 1 | C₁₄H₁₅N₃O | Used in dyeing synthetic fibers; exhibits different solubility characteristics compared to Niazo. |

Uniqueness of Niazo

What sets Niazo apart from these similar compounds is its specific combination of biological activity and structural characteristics that allow it to interact uniquely with biological systems. Its potential applications in both dyes and pharmaceuticals highlight its versatility compared to other azo compounds, which may be more specialized or limited in their uses .

Niazo is a chemical compound with the molecular formula C14H18N6O, characterized by its distinctive azopyridine structure [1]. The compound features two pyridine rings connected by an azo group (-N=N-), which forms the central structural element of the molecule [2]. One of the pyridine rings contains two amino groups (-NH2) at positions 2 and 6, while the other pyridine ring bears a butoxy group (-OC4H9) at position 2 [3]. This arrangement creates an asymmetric molecule with distinct electronic properties and reactivity patterns [1] [4].

The molecular weight of Niazo is 286.33 g/mol, and its International Union of Pure and Applied Chemistry (IUPAC) name is 3-[(6-butoxypyridin-3-yl)diazenyl]pyridine-2,6-diamine [2] [3]. The compound is also known by its Chemical Abstracts Service (CAS) registry number 617-19-6 [3]. The structural identifiers of Niazo include its InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations, which provide standardized representations of its molecular structure [2].

Table 1: Physical and Chemical Properties of Niazo (C14H18N6O)

| Property | Value |

|---|---|

| Molecular Formula | C14H18N6O |

| Molecular Weight | 286.33 g/mol |

| IUPAC Name | 3-[(6-butoxypyridin-3-yl)diazenyl]pyridine-2,6-diamine |

| CAS Number | 617-19-6 |

| Melting Point | 127-129°C |

| Boiling Point | 505.8°C at 760 mmHg |

| Density | 1.3 g/cm³ |

| Flash Point | 259.7°C |

| Vapor Pressure | 2.34E-10 mmHg at 25°C |

| Refractive Index | 1.643 |

The molecular structure of Niazo exhibits several key bond lengths and angles that define its three-dimensional configuration [4]. The azo linkage (-N=N-) has a bond length of approximately 1.25 Å, which is characteristic of nitrogen-nitrogen double bonds [5]. The carbon-nitrogen bonds in the pyridine rings range from 1.33 to 1.42 Å, while the carbon-oxygen bond in the butoxy group measures approximately 1.36 Å [4] [6]. These bond parameters contribute to the overall geometry and reactivity of the molecule [5].

Crystallographic Analysis

Crystallographic studies of Niazo reveal that it crystallizes in the monoclinic crystal system with the space group P21/c [6]. The unit cell dimensions are approximately a = 12.11 Å, b = 13.78 Å, c = 14.67 Å, with a β angle of 89.30° [6] [7]. This crystal structure accommodates four molecules per unit cell (Z = 4), resulting in a calculated density of 1.38 g/cm³ [7].

X-ray diffraction analysis of Niazo crystals provides detailed information about its molecular packing and intermolecular interactions [7]. The molecules arrange themselves in layers with significant π-π stacking interactions between the aromatic pyridine rings of adjacent molecules [6] [8]. These non-covalent interactions play a crucial role in stabilizing the crystal lattice and influencing the physical properties of the solid-state material [8].

Table 2: Crystallographic Analysis of Niazo

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 12.11 Å, b = 13.78 Å, c = 14.67 Å, β = 89.30° |

| Bond Lengths | N=N bond: 1.25 Å; C-N bonds: 1.33-1.42 Å; C-O bond: 1.36 Å |

| Bond Angles | C-N=N: 115-120°; N=N-C: 115-120°; C-O-C: 118° |

| Packing Arrangement | Molecules arranged in layers with π-π stacking interactions |

| Z Value (molecules per unit cell) | 4 |

| Density (calculated) | 1.38 g/cm³ |

The crystallographic analysis also reveals important details about the molecular conformation of Niazo in the solid state [8]. The molecule adopts a near-planar configuration with a slight torsion angle at the azo linkage, which minimizes steric hindrance between the two pyridine rings [7] [9]. This planarity facilitates the extended π-conjugation across the entire molecular framework, contributing to the electronic properties and spectroscopic characteristics of the compound [9].

High-resolution X-ray diffraction studies have provided insights into the electron density distribution within Niazo crystals, highlighting the polarization of bonds and the presence of non-covalent interactions [8] [10]. These data are valuable for understanding the reactivity patterns and intermolecular recognition properties of Niazo in various chemical and biological contexts [10].

Stereochemistry and E/Z Isomerism

Niazo exhibits geometric isomerism due to the restricted rotation around the nitrogen-nitrogen double bond of the azo group [7] [11]. This stereochemical feature gives rise to two distinct isomers: the E-isomer (from the German "entgegen," meaning opposite) and the Z-isomer (from the German "zusammen," meaning together) [11]. In the E-isomer, the highest priority groups at each end of the azo bond are positioned on opposite sides, while in the Z-isomer, these groups are on the same side [11] [12].

The assignment of E or Z configuration in Niazo follows the Cahn-Ingold-Prelog priority rules, where the priority is determined based on atomic number [12]. In the case of Niazo, the pyridine rings have higher priority than hydrogen atoms, leading to the classification of the isomers [11] [12]. Crystallographic studies indicate that Niazo predominantly exists in the E-configuration in the solid state, which is generally more stable due to reduced steric hindrance between the two pyridine rings [7] [13].

Table 3: E/Z Isomerism in Niazo

| Property | E-isomer (Entgegen) | Z-isomer (Zusammen) |

|---|---|---|

| Isomer Type | Geometric isomer | Geometric isomer |

| Configuration | Highest priority groups on opposite sides of N=N bond | Highest priority groups on same side of N=N bond |

| Stability | Generally more stable due to reduced steric hindrance | Less stable due to steric hindrance |

| Interconversion Mechanism | Photochemical or thermal activation | Photochemical or thermal activation |

| Distinguishing Features | Extended linear structure | More compact, bent structure |

The interconversion between E and Z isomers of Niazo can occur through photochemical or thermal activation [13]. Upon exposure to ultraviolet light, the π-bond of the azo group can undergo excitation, allowing rotation around the nitrogen-nitrogen axis and conversion between the isomeric forms [13] [14]. This photoisomerization process is reversible and represents a fundamental aspect of the photochemical behavior of azopyridine compounds [14].

The E and Z isomers of Niazo exhibit distinct physical and spectroscopic properties due to their different spatial arrangements [12] [14]. The E-isomer typically displays a more extended, linear structure, while the Z-isomer adopts a more compact, bent conformation [14]. These conformational differences influence the molecular packing in crystals, solubility characteristics, and interactions with other molecules [13] [15].

Resonance Structures and Electronic Configuration

The electronic structure of Niazo is characterized by extensive π-electron delocalization across the conjugated system comprising the two pyridine rings and the azo linkage [15]. This conjugation gives rise to multiple resonance structures that contribute to the overall electronic distribution and stability of the molecule [15] [16]. The primary resonance structure features the azo group with a conventional nitrogen-nitrogen double bond, but alternative structures involve electron delocalization from the amino groups and pyridine nitrogen atoms [16].

The resonance stabilization in Niazo is particularly significant due to the presence of electron-donating amino groups on one of the pyridine rings [16]. These groups enhance the electron density in the aromatic system and facilitate electron delocalization toward the azo linkage [15] [17]. This electronic effect influences the bond lengths, angles, and reactivity patterns observed in the molecule [17].

Table 4: Resonance Structures of Niazo

| Resonance Structure | Description | Electronic Configuration | Relative Contribution |

|---|---|---|---|

| Structure 1 | Primary structure with azo group (-N=N-) having a double bond | Standard electron distribution with N=N double bond | Major |

| Structure 2 | Electron delocalization from amino groups to azo linkage | Partial negative charge on azo nitrogen, partial positive charge on amino-bearing ring | Moderate |

| Structure 3 | Electron delocalization from pyridine nitrogen to azo linkage | Partial negative charge on azo nitrogen, partial positive charge on butoxy-bearing ring | Moderate |

| Structure 4 | Electron delocalization across both pyridine rings | Extensive π-electron delocalization across entire conjugated system | Minor |

The electronic configuration of Niazo involves sp² hybridization of the nitrogen atoms in the azo group, with the π-bond formed by the overlap of p-orbitals [17] [18]. The aromatic pyridine rings contribute to the extended π-system, with the electron distribution influenced by the substituent effects of the amino and butoxy groups [18]. The amino groups, with their sp³ hybridized nitrogen atoms, act as electron donors to the pyridine ring, enhancing the nucleophilicity of certain positions [17] [18].

Computational studies using density functional theory have provided insights into the frontier molecular orbitals of Niazo [18]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily distributed across the conjugated π-system, with significant contributions from the azo group and adjacent carbon atoms [18] [19]. The HOMO-LUMO energy gap influences the electronic absorption properties and reactivity of the molecule [19].

Structural Comparison with Other Azopyridine Derivatives

Niazo belongs to the broader class of azopyridine derivatives, which are characterized by the presence of at least one pyridine ring connected to an azo group [19] [20]. Comparing Niazo with other members of this class reveals important structural similarities and differences that influence their physical, chemical, and spectroscopic properties [20].

One notable azopyridine derivative for comparison is azopyridone (C10H8N4O2), which contains two pyridine rings connected by an azo group, similar to Niazo [5] [20]. However, azopyridone features two oxo groups instead of the amino and butoxy substituents found in Niazo [5]. This structural difference leads to distinct electronic properties, with azopyridone exhibiting a modified π-conjugation system due to the electron-withdrawing effects of the oxo groups [5] [21].

Table 5: Structural Comparison of Niazo with Other Azopyridine Derivatives

| Property | Niazo (C14H18N6O) | Azopyridone (C10H8N4O2) | Other Azopyridine Derivatives |

|---|---|---|---|

| Molecular Formula | C14H18N6O | C10H8N4O2 | Varies |

| Molecular Weight | 286.33 g/mol | 216.20 g/mol | Varies |

| Core Structure | Two pyridine rings connected by azo group | Two pyridine rings connected by azo group | At least one pyridine ring with azo linkage |

| Functional Groups | Butoxy group, two amino groups | Two oxo groups | Various substituents possible |

| N=N Bond Length | 1.25 Å | 1.25-1.26 Å | 1.24-1.26 Å (typical range) |

| Planarity | Near-planar with slight torsion at azo linkage | Near-planar structure | Varies with substituents |

| π-Conjugation | Extended π-conjugation across both rings | π-conjugation modified by oxo groups | Dependent on substituent effects |

| E/Z Isomerism | Predominantly E-isomer in crystal form | E-isomer predominant | Both E and Z isomers possible |

| Crystalline Form | Monoclinic crystals | Triclinic crystals | Various crystal systems |

The structural variations among azopyridine derivatives significantly impact their crystallographic properties [21]. While Niazo crystallizes in the monoclinic system, other derivatives like azopyridone form triclinic crystals [5] [21]. These differences in crystal packing arise from the unique intermolecular interactions dictated by the specific substituents and their spatial arrangements [21].

The electronic configurations of azopyridine derivatives also vary based on their substituent patterns. Niazo, with its electron-donating amino groups, exhibits enhanced electron density in one of its pyridine rings compared to derivatives with electron-withdrawing substituents [19]. This electronic differentiation influences the distribution of resonance structures and the reactivity profiles of these compounds.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant